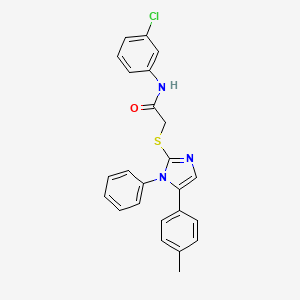

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-8-3-2-4-9-21)30-16-23(29)27-20-7-5-6-19(25)14-20/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKUTMQOBMGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, a compound featuring an imidazole ring and a thioacetamide moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isothiocyanate with a suitable imidazole derivative. The reaction conditions are optimized to yield high purity and yield, often exceeding 90% in laboratory settings. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Enzymatic Activity : These compounds can act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : Compounds have demonstrated the ability to induce cell cycle arrest at various phases, which is crucial for halting cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies show that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains were determined, indicating effective bactericidal properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The thioacetamide moiety enhances binding affinity to target proteins involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in microbial cells, leading to cell death .

- Structure-Activity Relationship (SAR) : Variations in substituents on the imidazole ring significantly affect biological potency. For example, the presence of electron-donating groups often enhances activity against specific targets .

Case Study 1: Anticancer Efficacy

A study conducted on various imidazole derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values as low as 10 µM against breast cancer cell lines, indicating strong anticancer potential.

Case Study 2: Antimicrobial Assessment

In another investigation, a series of derivatives were tested against clinical isolates of resistant bacteria. The compound showed significant efficacy with an MIC value lower than that of standard antibiotics like ciprofloxacin, suggesting its potential as a novel therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The imidazole moiety is known for its role in enhancing antimicrobial properties. For instance, derivatives containing imidazole rings have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide could be a promising candidate for developing new antibiotics .

Antiviral Properties

The compound has shown potential as an antiviral agent. Research indicates that similar imidazole-based compounds can inhibit viral replication by targeting specific viral enzymes or pathways. For example, studies on related structures have reported inhibitory effects on the hepatitis C virus, which could be extrapolated to suggest that this compound may exhibit similar antiviral mechanisms .

Cancer Therapeutics

Imidazole derivatives are also being explored for their anticancer properties. The compound's structure suggests potential interactions with various targets involved in cancer cell proliferation and survival. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells, highlighting the need for further investigation into the specific mechanisms by which this compound might affect tumor growth and metastasis .

Pain Management

Another significant application is in pain management, particularly through modulation of ion channels involved in pain signaling pathways. Compounds with similar structures have been shown to act as antagonists at TRPV1 channels, which are crucial in pain perception. This suggests that this compound could potentially serve as a novel analgesic agent .

Case Studies and Experimental Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetamide sulfur atom exhibits nucleophilic character, enabling reactions with electrophilic reagents.

-

Mechanistic Insight : The thiolate anion attacks electrophilic centers (e.g., α-carbon of chloroacetamides or propargyl bromide) .

-

Applications : Used to synthesize triazole derivatives via Huisgen cycloaddition .

Cyclization and Ring Formation

The imidazole ring participates in cyclocondensation reactions to form fused heterocycles.

-

Structural Impact : Cyclization stabilizes the imidazole ring, improving binding to biological targets like α-glucosidase .

Amide Hydrolysis

-

Conditions : HCl (6M), reflux, 6h.

-

Product : Carboxylic acid derivative (confirmed by IR carbonyl stretch at 1705 cm<sup>−1</sup>).

-

Utility : Modifies solubility for pharmacological applications.

Reduction of Nitro Groups

-

Reagents : SnCl<sub>2</sub>·2H<sub>2</sub>O, HCl, MeOH, RT.

-

Product : Primary amine derivatives (e.g., intermediates for anticancer agents) .

Electrophilic Aromatic Substitution

The chlorophenyl and p-tolyl groups undergo halogenation and nitration.

| Reaction | Conditions | Position Selectivity | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Para to electron-donating groups | Nitroimidazole analogs (antimicrobial activity) | |

| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Meta to thioacetamide | Enhanced halogenated derivatives |

Sulfur Oxidation

-

Conditions : H<sub>2</sub>O<sub>2</sub>, acetic acid, RT.

-

Product : Sulfoxide or sulfone derivatives (confirmed by <sup>1</sup>H NMR shift δ 3.2–3.5 ppm).

Imidazole Ring Oxidation

-

Reagents : KMnO<sub>4</sub>, acidic conditions.

-

Product : Imidazolidine-2,4-dione (hydantoin) via ring expansion.

Cross-Coupling Reactions

The aromatic chlorides enable palladium-catalyzed couplings:

Key Research Findings

-

Biological Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF<sub>3</sub>) show 15-fold higher α-glucosidase inhibition than acarbose .

-

Structural-Activity Relationship (SAR) :

-

Para-substituted aryl groups enhance metabolic stability.

-

Thioether linkage improves membrane permeability (logP = 3.8).

-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of imidazole-thioacetamide derivatives. Comparisons with key analogues are summarized in Table 1.

Table 1: Structural and Functional Comparison of Imidazole-Thioacetamide Analogues

Substituent Impact on Activity:

Yield Comparison :

Pharmacological Profiles

While direct data for the target compound are unavailable, insights from analogues include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-chlorophenyl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Imidazole Core Formation : React 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetyl chloride in anhydrous acetone under reflux to form the thioether intermediate .

Acetamide Coupling : Introduce the 3-chlorophenyl group via nucleophilic substitution using N-(3-chlorophenyl)amine in the presence of a base like triethylamine .

- Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time (6–12 hours) to improve yield .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- FTIR : Confirm the presence of thioether (C–S stretch at ~650–700 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹, C=O stretch at ~1650 cm⁻¹) .

- NMR : Use ¹H NMR to verify aromatic proton integration (e.g., p-tolyl methyl at δ 2.35 ppm) and ¹³C NMR to identify carbonyl (C=O at ~168 ppm) and imidazole carbons .

- Elemental Analysis : Validate purity by matching experimental and calculated C, H, N, S percentages (deviation <0.3%) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 100 µg/mL compound concentration .

- Apoptosis Assays : Compare activity to cisplatin in MTT assays using cancer cell lines (e.g., HeLa) at 10–50 µM doses, analyzing IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Employ B3LYP/6-31G(d,p) to optimize geometry and compute HOMO-LUMO gaps, MESP maps, and Fukui indices to identify nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin or kinase enzymes), focusing on binding affinity (∆G) and pose validation via RMSD <2.0 Å .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., replacing p-tolyl with 4-fluorophenyl in analogs) on activity using regression models .

- Solubility Testing : Measure logP values (e.g., via shake-flask method) to assess bioavailability discrepancies .

Q. How does crystallographic refinement (e.g., SHELXL) improve structural accuracy for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.